A Comprehensive Technical Guide to 1-(5-Methylthiophen-2-yl)propan-1-one: Properties, Synthesis, and Applications in Medicinal Chemistry
A Comprehensive Technical Guide to 1-(5-Methylthiophen-2-yl)propan-1-one: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
1-(5-Methylthiophen-2-yl)propan-1-one, a member of the aryl alkyl ketone class of organic compounds, is a key synthetic intermediate characterized by a propanone group attached to a 2-methylthiophene ring.[1] The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds due to its bioisosteric relationship with the benzene ring and its capacity for diverse chemical functionalization.[2] This guide provides an in-depth analysis of the compound's properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its utility as a versatile building block in the development of novel therapeutic agents. The information presented is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic and medicinal chemistry programs.
Caption: Chemical structure of 1-(5-Methylthiophen-2-yl)propan-1-one.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence solubility, reactivity, and pharmacokinetic behavior.
Physicochemical Data
The key computed and experimental properties of 1-(5-Methylthiophen-2-yl)propan-1-one are summarized below. This data is crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| IUPAC Name | 1-(5-methylthiophen-2-yl)propan-1-one | [1] |
| CAS Number | 59303-13-8 | [1] |
| Chemical Formula | C₈H₁₀OS | [1] |
| Average Molecular Weight | 154.229 g/mol | [1] |
| Monoisotopic Weight | 154.045235632 Da | [1] |
| Appearance | Solid | [1] |
| Melting Point | 31°C | [1] |
| Boiling Point | 93-94°C at 4.5 mmHg | [1] |
| Water Solubility | 0.47 g/L (Predicted) | [1] |
| logP | 2.23 (Predicted) | [1] |
| Polar Surface Area | 17.07 Ų (Predicted) | [1] |
| Rotatable Bond Count | 2 (Predicted) | [1] |
Spectroscopic Profile
Structural elucidation and confirmation are achieved through standard spectroscopic techniques.
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Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, a singlet for the methyl group attached to the ring, and signals corresponding to the ethyl group of the propanone moiety (a quartet and a triplet). A derivative of this compound showed distinct signals for the thiophene ring protons at 6.89 ppm and 7.55 ppm and the methyl protons at 2.47 ppm.[2]
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Infrared (IR) Spectroscopy: A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. Additional peaks will confirm the presence of C-H and C-S bonds.
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Mass Spectrometry (MS): Electron Ionization (EI-MS) would show the molecular ion peak (M⁺) at m/z 154, with fragmentation patterns corresponding to the loss of the ethyl group and other characteristic fragments of the thiophene ring.[1]
Synthesis and Purification
The most direct and industrially scalable method for preparing 1-(5-Methylthiophen-2-yl)propan-1-one is the Friedel-Crafts acylation of 2-methylthiophene.
Synthetic Pathway: Friedel-Crafts Acylation
Causality: Friedel-Crafts acylation is the quintessential method for attaching an acyl group to an aromatic ring. 2-Methylthiophene is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The reaction proceeds by generating a highly electrophilic acylium ion from an acylating agent (propanoyl chloride or propionic anhydride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich thiophene ring then attacks this electrophile, leading to the desired ketone after an aqueous workup. This method is favored for its high efficiency and directness.
Caption: Friedel-Crafts acylation workflow for synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and final characterization to ensure product identity and purity.
Materials:
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2-Methylthiophene
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Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), 5M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane/Ethyl Acetate solvent system
Protocol:
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Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous DCM and anhydrous AlCl₃ under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
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Expertise Note: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and the acyl chloride are highly water-sensitive.
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-
Reagent Addition: Add 2-methylthiophene to the cooled catalyst suspension. Slowly add propanoyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Expertise Note: Slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent side reactions.
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-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 5M HCl.
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Trustworthiness Note: This step quenches the reaction by hydrolyzing the AlCl₃ and protonating any byproducts. The acidic environment ensures the product remains in the organic phase.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Expertise Note: The bicarbonate wash neutralizes any remaining acid, which is crucial to prevent product degradation during solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
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Trustworthiness Note: The polarity of the solvent system is optimized to separate the less polar product from more polar impurities.
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-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, IR, and GC-MS, comparing the obtained data with the expected profiles (Section 2.2).
Applications in Research and Drug Development
The title compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or scaffold. Its ketone functional group and substituted thiophene ring are prime sites for chemical elaboration.
Scaffold for Bioactive Molecules
The carbonyl group is a versatile chemical handle that can be readily transformed into other functional groups. For instance, it can be:
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Reduced to a secondary alcohol, introducing a chiral center.
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Condensed with amines or hydrazines to form imines or hydrazones.
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Used in alpha-halogenation reactions to introduce a leaving group for further substitution.
These transformations allow for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies. Thiophene-based compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4]
Case Study: Intermediate in MAO Inhibitor Synthesis
Research has demonstrated the use of 1-(5-methylthiophen-2-yl)ethanone, a close analog, in the synthesis of novel monoamine oxidase (MAO) inhibitors.[2] The ketone was condensed with a hydrazine derivative to form a (quinolin/thiophen)yl hydrazone framework.[2] MAO inhibitors are an important class of drugs used in the treatment of depression and neurodegenerative disorders. This highlights the direct applicability of the 1-(5-methylthiophen-2-yl)propan-1-one core in constructing molecules with therapeutic potential.
Caption: Derivatization of the ketone to form bioactive hydrazones.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 1-(5-methylthiophen-2-yl)propan-1-one is not available from the search results, general laboratory safety protocols for handling aryl ketones and thiophene derivatives should be strictly followed.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.
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Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from sources of ignition as organic ketones can be flammable.[5]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
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Toxicity: Related compounds can be harmful if swallowed and may cause skin and eye irritation.[6][7] Always consult the supplier-specific SDS before use.
Conclusion
1-(5-Methylthiophen-2-yl)propan-1-one is a valuable and versatile chemical building block. Its straightforward synthesis via Friedel-Crafts acylation, combined with the proven pharmacological relevance of the thiophene scaffold, makes it an important intermediate for researchers in synthetic organic chemistry and drug discovery. The strategic functionalization of its ketone group provides a reliable pathway to novel molecular architectures with potential therapeutic applications, particularly in the development of CNS-acting agents and other bioactive compounds.
References
- Aslam, M. A., et al. (2021). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances.
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FooDB. (2015). Showing Compound 1-(5-Methyl-2-thienyl)-1-propanone (FDB019946). FooDB. Available at: [Link]
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PubChem. 1-(5-Methylthiophen-2-yl)propan-2-amine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. National Center for Biotechnology Information. Available at: [Link]
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Shaheen Begum et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (n.d.). Pharmaceutical applications of 1,5-benzothiazepines. ResearchGate. Available at: [Link]
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Thermo Fisher Scientific. (2009). Safety Data Sheet. Fisher Scientific. Available at: [Link]
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Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Publishers. Available at: [Link]
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